molecular formula C10H21ClO4S B13619603 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride

5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride

Cat. No.: B13619603
M. Wt: 272.79 g/mol
InChI Key: QWKFNOAPQZVTNN-UHFFFAOYSA-N
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Description

5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the sulfonyl chloride group makes this compound particularly useful in various chemical reactions, especially in the formation of sulfonamides and sulfonate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonic acid+SOCl25-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride+SO2+HCl\text{5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonic acid+SOCl2​→5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

    Oxidation and Reduction: While the sulfonyl chloride group itself is not typically involved in oxidation-reduction reactions, the rest of the molecule can undergo such transformations under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl formed during the reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify other parts of the molecule.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the chloride ion.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride
  • 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride

Uniqueness

5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride is unique due to its specific structure, which combines a sulfonyl chloride group with a methoxypropoxy substituent. This combination imparts unique reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C10H21ClO4S

Molecular Weight

272.79 g/mol

IUPAC Name

5-(3-methoxypropoxy)-3-methylpentane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO4S/c1-10(5-9-16(11,12)13)4-8-15-7-3-6-14-2/h10H,3-9H2,1-2H3

InChI Key

QWKFNOAPQZVTNN-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCCCOC)CCS(=O)(=O)Cl

Origin of Product

United States

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